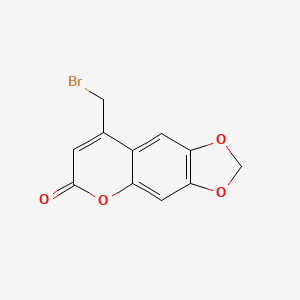
4-Bromomethyl-6,7-methylenedioxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromomethyl-6,7-methylenedioxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C11H7BrO4 and its molecular weight is 283.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Fluorescent Labeling Reagent:
4-Bromomethyl-6,7-methylenedioxycoumarin has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC). It is effective for the separation and detection of carboxylic acids, allowing for quantification of compounds such as clofibric, bezafibric, and fenofibric acids in biological samples like liver tissues .
Detection of Tripeptides:
This compound also plays a role in determining the concentration of tripeptide glutathione using matrix-assisted laser desorption ionization time-of-flight mass spectrometry. Its fluorescent properties enhance the sensitivity and specificity of the detection process .
Biochemical Applications
Labeling of ATPase:
In biochemical research, this compound has been employed to label the (Ca²⁺-Mg²⁺)-ATPase of sarcoplasmic reticulum. This application demonstrated that the compound could selectively label a single cysteine residue on the ATPase, leading to insights into conformational changes and enzyme activity .
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. A series of coumarin derivatives synthesized from this compound were tested against human tumor cell lines (MCF-7 and HepG-2). Some derivatives showed strong activity with IC50 values as low as 5.5 µg/mL, indicating potential for development into therapeutic agents against various cancers .
Antifungal Properties:
Research has indicated that certain coumarin derivatives possess antifungal activities. For instance, studies demonstrated that this compound exhibited inhibitory effects against fungal growth at specific concentrations .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
97744-84-8 |
|---|---|
Molekularformel |
C11H7BrO4 |
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
8-(bromomethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C11H7BrO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 |
InChI-Schlüssel |
NCAGFJSHHAMSLJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CBr |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CBr |
Key on ui other cas no. |
97744-84-8 |
Synonyme |
4-bromomethyl-6,7-methylenedioxycoumarin BrMDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















